molecular formula C12H17NO B2578925 1-(8-Azaspiro[4.5]decan-8-yl)prop-2-yn-1-one CAS No. 2005158-23-4

1-(8-Azaspiro[4.5]decan-8-yl)prop-2-yn-1-one

Cat. No.: B2578925
CAS No.: 2005158-23-4
M. Wt: 191.274
InChI Key: GMQRASZHJZQBGE-UHFFFAOYSA-N
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Description

1-(8-Azaspiro[45]decan-8-yl)prop-2-yn-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine ring and a propargyl ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Azaspiro[4.5]decan-8-yl)prop-2-yn-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a propargyl halide in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like zinc bromide (ZnBr2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(8-Azaspiro[4.5]decan-8-yl)prop-2-yn-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the propargyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-(8-Azaspiro[4.5]decan-8-yl)prop-2-yn-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(8-Azaspiro[4.5]decan-8-yl)prop-2-yn-1-one involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(8-Azaspiro[4.5]decan-8-yl)prop-2-yn-1-one is unique due to its propargyl ketone functionality, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Biological Activity

1-(8-Azaspiro[4.5]decan-8-yl)prop-2-yn-1-one is a spirocyclic compound notable for its unique structure, which includes a spiro junction between a piperidine ring and a propargyl ketone. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

The compound's molecular formula is C12H17NOC_{12}H_{17}NO, with a molecular weight of approximately 191.27 g/mol. Its structure allows for diverse chemical modifications, making it a valuable scaffold in drug design.

PropertyValue
Molecular FormulaC12H17NOC_{12}H_{17}NO
Molecular Weight191.27 g/mol
CAS Number2005158-23-4

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular processes.
  • Receptor Binding : It can bind to various receptors, modulating their activity and influencing signal transduction pathways.

Study on Antimicrobial Efficacy

A recent study published in MDPI examined the antimicrobial efficacy of several spirocyclic compounds, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potent antimicrobial activity compared to standard antibiotics .

Evaluation of Anticancer Activity

In another study, the anticancer potential was assessed using MCF-7 and A549 cell lines. The compound was found to reduce cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role as an apoptosis inducer .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundStructure TypeBiological Activity
1,4-Dioxa-8-azaspiro[4.5]decaneSpirocyclicModerate antimicrobial
2,8-Diazaspiro[4.5]decan-1-oneSpirocyclicAnticancer (less potent)
This compound Spirocyclic Strong antimicrobial and anticancer

Properties

IUPAC Name

1-(8-azaspiro[4.5]decan-8-yl)prop-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-11(14)13-9-7-12(8-10-13)5-3-4-6-12/h1H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQRASZHJZQBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)N1CCC2(CCCC2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2005158-23-4
Record name 1-{8-azaspiro[4.5]decan-8-yl}prop-2-yn-1-one
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